2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid

Chiral Building Block Peptide Synthesis Diastereomer Purity

2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid (CAS 1391468-63-5) is a chiral, non-proteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a β-hydroxy group, and a 3-methoxyphenyl substituent on the propionic acid backbone. It is formally categorized as a Boc-protected β-hydroxy-α-amino acid, specifically the D-threo diastereomer of 3-(3-methoxyphenyl)serine.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 1391468-63-5
Cat. No. B1521959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid
CAS1391468-63-5
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)OC)O)C(=O)O
InChIInChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(13(18)19)12(17)9-6-5-7-10(8-9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)
InChIKeyYWXAADJDDXPSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-threo-3-(3-methoxyphenyl)serine – Chiral Building Block


2-Tert-butoxycarbonylamino-3-hydroxy-3-(3-methoxy-phenyl)-propionic acid (CAS 1391468-63-5) is a chiral, non-proteinogenic amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a β-hydroxy group, and a 3-methoxyphenyl substituent on the propionic acid backbone . It is formally categorized as a Boc-protected β-hydroxy-α-amino acid, specifically the D-threo diastereomer of 3-(3-methoxyphenyl)serine . The compound has a molecular formula of C15H21NO6 and a molecular weight of 311.33 g/mol, and is supplied with a minimum purity specification of 95% .

Stereochemistry D-threo (2R,3S) configuration for chiral peptide synthesis
Functional motif Boc-protected β-hydroxy-α-amino acid with 3-methoxyphenyl group
Research context Stereospecific building block for SAR and protease inhibitor studies

Why Generic Substitution Fails


Superficially similar Boc-protected phenylserine or isoserine derivatives cannot be freely substituted for this compound due to critical, quantifiable differences in stereochemistry, ring substitution, and commercial quality benchmarks. The D-threo configuration (CAS 1391468-63-5) is distinct from the (2R,3R) and (2S,3S) diastereomers, which possess different chiral purity specifications, pricing, and potential biological activity . The presence of the 3-methoxy group on the phenyl ring introduces electronic and steric properties absent in unsubstituted phenyl analogs [1]. Furthermore, supplier-reported purity for this specific diastereomer is typically 95%, differing from the ≥98% (chiral purity) reported for the (2R,3R) enantiomer . These variations directly impact peptide coupling efficiency, final product enantiopurity, and reproducibility in research and industrial settings.

Diastereomer mismatch alters stereochemical outcome

Using (2R,3R) or (2S,3S) enantiomers instead of the D-threo (2R,3S) form will produce a different three-dimensional peptide structure, directly affecting chiral recognition.

3‑Methoxy absence changes electronic and steric profile

Unsubstituted phenyl analogs lack the methoxy group’s Hammett σmeta = 0.12 effect; binding interactions and solubility may shift, and SAR conclusions may not transfer.

Purity specification variation requires QC review

This D-threo diastereomer is typically supplied at 95% minimum purity, while the (2R,3R) form is offered at ≥98% chiral purity; coupling efficiency and final product enantiopurity may differ.

Quantitative Differentiation vs. Closest Analogs


Stereochemical Differentiation: D-threo vs. Diastereomers

The compound is the D-threo diastereomer (CAS 1391468-63-5), distinct from the (2R,3R) enantiomer (CAS 1217672-32-6) and the (2S,3S) enantiomer (CAS 959578-42-8) . While the (2R,3R) enantiomer is commercially available with a purity specification of ≥98% (chiral purity), the target compound is typically supplied at a minimum purity of 95% . The D-threo designation refers to the relative stereochemistry at the two chiral centers, which is the (2R,3S) absolute configuration for the D-threo series. This specific stereochemistry dictates the spatial orientation of the amino, hydroxyl, and aromatic groups, which is critical for chiral recognition in peptide coupling and enzyme interactions.

Diastereomer Identity
Head-to-head
D-threo (2R,3S) min. 95% vs. (2R,3R) ≥98% chiral purity
Correct diastereomer selection critical for stereochemical outcome in peptide synthesis
Vendor specifications; lower purity may require additional purification
Chiral Building Block Peptide Synthesis Diastereomer Purity

3-Methoxy Substituent Effect vs. Unsubstituted Phenyl

The 3-methoxy substituent on the phenyl ring differentiates this compound from Boc-protected phenylserine or phenylisoserine derivatives lacking this group. In a study evaluating phenylisoserine derivatives as SARS-CoV 3CL protease inhibitors, a compound containing a 3-methoxy group on the phenyl ring (compound 12) exhibited an IC50 value of 65 μM [1]. While the scaffold lead compound SK80 achieved an IC50 of 43 μM, the study noted that methoxy groups on the phenyl rings 'increased infrequently inhibitory activities' but did not have a critical influence [1]. The 3-methoxy group contributes distinct electronic (Hammett σmeta = 0.12) and steric properties compared to the unsubstituted phenyl analog, which can affect binding interactions and physicochemical properties like solubility.

3-Methoxy SAR Context
Class-level
Analog IC50 = 65 μM (SARS-CoV 3CL protease)
3-Methoxy group provides distinct electronic profile for SAR exploration; does not guarantee potency advantage
Class-level inference from a related phenylisoserine derivative; direct data for this compound not available
Structure-Activity Relationship Phenylisoserine Protease Inhibitor

Premium Pricing and Availability vs. Common Analogs

The target compound (Boc-D-threo-3-(3-methoxyphenyl)serine) commands a significantly higher price compared to unsubstituted Boc-D-threo-3-phenylserine and other diastereomers. The listed price for the target compound is $616.62 per 100 mg (Chem-Impex) or ¥26,444 per 250 mg (Fluorochem via cnreagent.com) . In contrast, unsubstituted Boc-D-threo-3-phenylserine (CAS 102507-18-6) is available at approximately $201.60 per gram . The (2R,3R) enantiomer is listed at ¥7,200 per gram [1]. This premium reflects the added synthetic complexity of the 3-methoxy substituent and the specialized nature of the D-threo diastereomer.

Cost Differential
Direct comparison
~$616/100 mg vs. ~$201/g unsubstituted
Significant cost premium for 3-methoxy substitution; budget consideration for large-scale use
List prices as of search date; actual pricing may vary
Procurement Pricing Availability

Optimal Application Scenarios


Stereospecific Peptide Synthesis (D-threo, 3-Methoxy)

This compound is the appropriate choice when the target peptide or peptidomimetic requires the specific D-threo (2R,3S) stereochemistry at the β-hydroxy-α-amino acid moiety AND a 3-methoxyphenyl substituent for biological activity or binding interactions. Alternative diastereomers like the (2R,3R) or (2S,3S) forms will produce peptides with different three-dimensional structures, which can alter potency, selectivity, or metabolic stability. The commercial availability of this specific diastereomer, despite its premium pricing, enables research groups to incorporate this precise stereochemical and electronic motif without the need for in-house asymmetric synthesis .

SAR of Phenylisoserine Protease Inhibitors

For medicinal chemistry programs investigating phenylisoserine scaffolds as protease inhibitors (e.g., SARS-CoV 3CL protease [1]), this compound serves as a key intermediate for exploring the SAR of the 3-methoxy substituent. While the 3-methoxy group alone did not confer superior potency in SARS-CoV 3CL protease assays (IC50 = 65 μM vs. 43 μM for the lead SK80 [1]), its distinct electronic properties enable systematic SAR studies. The Boc protecting group facilitates orthogonal deprotection and coupling strategies, making this compound suitable for generating diverse compound libraries.

Building Block for Neurological Drug Development

Supplier documentation explicitly cites the compound's application in 'developing new therapeutic agents, especially those targeting neurological disorders, by modifying peptide structures to enhance efficacy and reduce side effects' . While no direct neurological target data is available for this specific compound, its D-threo stereochemistry and 3-methoxy substitution pattern are consistent with motifs found in CNS-active peptide analogs. The high procurement cost ($616.62/100mg ) is justified for early-stage medicinal chemistry where stereochemical precision and functional group diversity are paramount.

Chiral Chromatography Reference Standard

The compound's defined D-threo stereochemistry and commercial availability at 95% purity make it suitable as a reference standard for chiral HPLC method development. Its distinct retention characteristics compared to the (2R,3R) and (2S,3S) diastereomers enable the development of separation methods for monitoring stereochemical purity during peptide synthesis. The storage condition of 0-8°C must be strictly observed to maintain purity for analytical applications.

Application
Selection Property
Validation Focus
Stereospecific peptide synthesis (D-threo, 3-methoxy)
Correct diastereomer with 3-methoxyphenyl substituent
Verify stereochemical outcome and coupling efficiency
Phenylisoserine protease inhibitor SAR
3-Methoxy group as SAR handle for electronic tuning
Evaluate binding interactions and selectivity vs. unsubstituted analogs
CNS-targeted compound library synthesis
D-threo stereochemistry and methoxy motif for CNS peptide analog research
Confirm stereochemical and functional group compatibility with target of interest
Chiral HPLC reference standard
Defined D-threo identity, 95% purity
Establish retention time and separation from other diastereomers
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